molecular formula C6H7BrN2O B1602469 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 750556-81-1

2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No.: B1602469
CAS No.: 750556-81-1
M. Wt: 203.04 g/mol
InChI Key: ONYYYUJTGNBSSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 . The safety precautions include avoiding ingestion, skin contact, and eye contact . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-imidazol-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives.

    Oxidation: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid.

    Reduction: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.

    1-(1-Methyl-1H-imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

2-bromo-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYYUJTGNBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591678
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750556-81-1
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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